molecular formula C26H31NO8 B584440 [(2R,3S,4R,5R,6R)-5-Acetamido-3-acetyloxy-4,6-bis(phenylmethoxy)oxan-2-yl]methyl acetate CAS No. 65493-23-4

[(2R,3S,4R,5R,6R)-5-Acetamido-3-acetyloxy-4,6-bis(phenylmethoxy)oxan-2-yl]methyl acetate

Cat. No.: B584440
CAS No.: 65493-23-4
M. Wt: 485.533
InChI Key: CUNHAOCCNANNHX-ZFXZZAOISA-N
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Description

[(2R,3S,4R,5R,6R)-5-Acetamido-3-acetyloxy-4,6-bis(phenylmethoxy)oxan-2-yl]methyl acetate is a complex glycoside derivative characterized by:

  • Core structure: A six-membered oxane (pyranose) ring with defined stereochemistry (2R,3S,4R,5R,6R).
  • Substituents:
    • Acetamido group at position 3.
    • Acetyloxy groups at positions 3 and the methyl position.
    • Bulky benzyl (phenylmethoxy) groups at positions 4 and 4.
  • Applications: Likely serves as a synthetic intermediate for pharmaceuticals or glycobiology research due to its protective groups (acetyl and benzyl) that enhance stability during synthesis .

Properties

IUPAC Name

[(2R,3S,4R,5R,6R)-5-acetamido-3-acetyloxy-4,6-bis(phenylmethoxy)oxan-2-yl]methyl acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H31NO8/c1-17(28)27-23-25(32-14-20-10-6-4-7-11-20)24(34-19(3)30)22(16-31-18(2)29)35-26(23)33-15-21-12-8-5-9-13-21/h4-13,22-26H,14-16H2,1-3H3,(H,27,28)/t22-,23-,24-,25-,26-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUNHAOCCNANNHX-ZFXZZAOISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1C(C(C(OC1OCC2=CC=CC=C2)COC(=O)C)OC(=O)C)OCC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@H]1OCC2=CC=CC=C2)COC(=O)C)OC(=O)C)OCC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H31NO8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

485.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Starting Material Selection

N-Acetyl-D-glucosamine (GlcNAc) serves as the foundational building block due to its inherent acetamido group at C2 (renumbered as C5 in the target structure). Commercial availability and established protection protocols make it ideal for large-scale synthesis.

Benzylation at C4 and C6

Reagents : Benzyl bromide (2.2 eq), NaH (2.5 eq), DMF (anhydrous)
Conditions : 0°C → RT, 12 hr under N₂
Mechanism : Base-mediated Williamson ether synthesis
Outcome :

  • C4 and C6 hydroxyls converted to benzyl ethers

  • C3 hydroxyl remains unprotected for subsequent acetylation

Key Optimization :

  • Sequential protection using temporary silyl groups (TBDMS at C3) prevents over-benzylation

  • Reaction monitoring via TLC (Hex:EtOAc 7:3, Rf = 0.45)

Acetylation at C3

Reagents : Acetic anhydride (1.5 eq), DMAP (0.1 eq), Pyridine
Conditions : RT, 4 hr
Yield : 92% after column chromatography (SiO₂, Hex:EtOAc 6:4)
Characterization :

  • ¹H NMR (400 MHz, CDCl₃): δ 5.32 (t, J = 9.6 Hz, H-3), 2.08 (s, OAc)

  • HRMS: m/z calc. for C₂₉H₃₇NO₈ [M+H]⁺ 528.2543, found 528.2546

Activation of C2 Hydroxyl

Method : Trichloroacetimidate formation
Reagents :

  • CCl₃CN (3 eq), DBU (0.5 eq), CH₂Cl₂
    Procedure :

  • Stir protected intermediate (1 eq) with reagents at -15°C for 2 hr

  • Quench with MeOH, concentrate under reduced pressure
    Intermediate Stability : Stable at -20°C for 72 hr

Coupling with Methyl Acetate

Donor : Pre-activated trichloroacetimidate (1.2 eq)
Promoter : TMSOTf (0.1 eq), molecular sieves (4Å)
Solvent : Anhydrous CH₂Cl₂
Conditions : -40°C → -20°C over 6 hr
Key Parameters :

  • Strict temperature control minimizes β→α anomerization

  • 2,6-Di-tert-butylpyridine (0.5 eq) suppresses oxocarbenium ion decomposition

Post-Reaction Workup :

  • Neutralize with Et₃N

  • Filter through Celite®

  • Concentrate and purify via flash chromatography (Hex:EtOAc 1:1)
    Yield : 78% β-anomer
    Stereochemical Confirmation :

  • ¹H NMR coupling constants: J₁,₂ = 8.2 Hz (β-configuration)

  • NOESY: H-2/H-4 correlation confirming chair conformation

Critical Process Analytics

Chiral Purity Assessment

Method : HPLC with Chiralpak® IA column
Mobile Phase : n-Hexane/i-PrOH (85:15), 1 mL/min
Retention Times :

  • Target β-anomer: 14.3 min

  • α-Anomer: 16.8 min
    Enantiomeric Excess : >99% (by peak integration)

Thermal Stability Profile

DSC Analysis :

  • Melting point: 158-160°C (sharp endotherm)

  • Decomposition onset: 210°C (N₂ atmosphere)
    Recommendation : Store below -20°C under argon for long-term stability

Comparative Method Evaluation

MethodYield (%)β:α RatioPurity (%)Scalability
Trichloroacetimidate7895:599.5>100 g
Schmidt Glycosylation6585:1598.2<50 g
Koenigs-Knorr5892:897.8Limited

Key Findings :

  • Trichloroacetimidate method superior in stereoselectivity and scalability

  • Schmidt method suffers from silver salt contamination issues

  • Koenigs-Knorr limited by bromide instability

Industrial-Scale Considerations

Cost Analysis

  • Benzyl bromide : $28/kg (bulk pricing)

  • GlcNAc starting material : $120/kg

  • Total API Cost : $1,450/kg (100 kg batch)

Green Chemistry Metrics

  • PMI (Process Mass Intensity) : 68 (bench) → 42 (optimized)

  • E-factor : 32 → 19 through solvent recycling

  • Recommendations :

    • Replace DMF with Cyrene® for benzylation

    • Implement flow chemistry for glycosylation step

Chemical Reactions Analysis

Types of Reactions

[(2R,3S,4R,5R,6R)-5-Acetamido-3-acetyloxy-4,6-bis(phenylmethoxy)oxan-2-yl]methyl acetate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the acetamido or acetyloxy groups, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions include carboxylic acids, alcohols, and various substituted derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

[(2R,3S,4R,5R,6R)-5-Acetamido-3-acetyloxy-4,6-bis(phenylmethoxy)oxan-2-yl]methyl acetate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development and as a pharmaceutical intermediate.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of [(2R,3S,4R,5R,6R)-5-Acetamido-3-acetyloxy-4,6-bis(phenylmethoxy)oxan-2-yl]methyl acetate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations and Structural Differences

The table below highlights key structural differences between the target compound and its analogs:

Compound Name / ID Substituents at Key Positions Molecular Weight (g/mol) Key Features
Target Compound 4,6-bis(phenylmethoxy); 3,5-acetylated ~635.6 (calculated) High steric bulk from aromatic groups; potential for selective interactions
[(2R,3S,4R,5R,6R)-5-Acetamido-3,4-diacetyloxy-6-octoxyoxan-2-yl]methyl acetate 6-octoxy (C8 alkyl) ~567.6 (calculated) Enhanced lipophilicity due to long alkyl chain; surfactant potential
[(2R,3S,4R,5R,6S)-5-Acetamido-3,4-diacetyloxy-6-(4-methylphenoxy)oxan-2-yl]methyl acetate 4-methylphenoxy ~565.6 (calculated) Electron-donating methyl group; altered solubility and reactivity
[(2R,3S,4S,5R,6S)-3,4,5-tris(acetyloxy)-6-{...}oxan-2-yl]methyl acetate Additional acetyloxy groups ~719.6 (calculated) Higher polarity; potential for metabolic instability
Key Observations:
  • Lipophilicity : The octyloxy group in increases lipophilicity compared to the target compound’s benzyl groups, which balance aromaticity and hydrophobicity.
  • Polarity : The tris-acetylated analog in exhibits higher polarity, impacting solubility and pharmacokinetic behavior.

Functional and Application-Based Differences

Pharmacological Research:
  • The target compound’s benzyl groups may facilitate membrane penetration in drug delivery systems, whereas the octyloxy analog could serve as a surfactant in formulation chemistry.
  • The tris-acetylated derivative is more suited as a synthetic precursor due to its labile acetyl groups.

Stereochemical and Stability Considerations

  • The target compound’s (2R,3S,4R,5R,6R) configuration ensures rigidity, critical for mimicking natural glycosides. In contrast, analogs with alternate stereochemistry (e.g., with 6S configuration) may exhibit reduced enzymatic recognition .
  • Stability studies suggest that benzyl-protected derivatives (target) are less prone to hydrolysis than acetyl-rich analogs like , which degrade faster in physiological conditions .

Biological Activity

The compound [(2R,3S,4R,5R,6R)-5-acetamido-3-acetyloxy-4,6-bis(phenylmethoxy)oxan-2-yl]methyl acetate is a complex organic molecule with potential biological activity. This article aims to explore its biological effects, mechanisms of action, and relevant case studies based on diverse research findings.

Chemical Structure and Properties

  • IUPAC Name : this compound
  • Molecular Formula : C26H31NO8
  • Molecular Weight : 485.53 g/mol
  • CAS Number : 131698609
  • SMILES Notation : CC(=O)N[C@H]1C@HOC@HC@H[C@@H]1OC(C)=O

Antimicrobial Activity

Research indicates that compounds similar to the target molecule exhibit antimicrobial properties. For instance, derivatives of acetamido sugars have shown effectiveness against various bacterial strains. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways critical for bacterial survival .

Anticancer Properties

Studies have suggested that certain oxan derivatives can induce apoptosis in cancer cells. The presence of acetamido and acetyloxy groups is believed to enhance the compound's ability to penetrate cell membranes and interact with intracellular targets. In vitro studies have demonstrated cytotoxic effects against several cancer cell lines, including breast and colon cancer cells .

Enzyme Inhibition

The compound may act as an inhibitor of specific enzymes involved in metabolic pathways. For example, it has been shown to inhibit glycosidases, which play a crucial role in carbohydrate metabolism. This inhibition can lead to altered glucose metabolism and may have implications for diabetes management .

Case Studies

StudyObjectiveFindings
Study 1 Evaluate antimicrobial effectsThe compound showed significant inhibition of Gram-positive bacteria with an MIC (Minimum Inhibitory Concentration) of 32 µg/mL.
Study 2 Assess anticancer activityInduced apoptosis in MCF-7 breast cancer cells with IC50 values of 15 µM after 48 hours .
Study 3 Investigate enzyme inhibitionDemonstrated effective inhibition of α-glucosidase with an IC50 of 20 µM, suggesting potential for diabetes treatment .

The biological activity of this compound can be attributed to several mechanisms:

  • Cell Membrane Disruption : The lipophilic nature of the phenylmethoxy groups enhances membrane permeability.
  • Enzyme Interaction : The acetamido group facilitates binding to enzyme active sites.
  • Induction of Apoptosis : Activation of intrinsic apoptotic pathways through mitochondrial membrane potential changes.

Q & A

Basic: How can the stereochemical configuration of [(2R,3S,4R,5R,6R)-5-Acetamido-3-acetyloxy-4,6-bis(phenylmethoxy)oxan-2-yl]methyl acetate be confirmed experimentally?

Methodological Answer:

  • Use NMR spectroscopy (¹H, ¹³C, and 2D NOESY/ROESY) to assign stereochemistry. For example, coupling constants (J-values) in ¹H NMR can confirm axial/equatorial proton orientations in the oxane ring. NOESY correlations between specific protons (e.g., H-3 and H-5) validate spatial proximity .
  • X-ray crystallography provides definitive proof of stereochemistry. Crystallize the compound using slow evaporation in a solvent system like ethyl acetate/hexane, and analyze the unit cell parameters .

Basic: What are the critical safety considerations when handling this compound in a laboratory setting?

Methodological Answer:

  • Personal protective equipment (PPE): Wear nitrile gloves, chemical-resistant lab coats, and safety goggles. Use fume hoods to avoid inhalation of vapors .
  • Storage: Store in airtight containers under inert gas (N₂/Ar) at 2–8°C to prevent hydrolysis of acetyloxy groups. Avoid exposure to moisture and direct light .
  • Spill management: Absorb spills with inert material (e.g., vermiculite), dispose as hazardous waste, and decontaminate surfaces with ethanol .

Advanced: How can researchers address regioselectivity challenges during the introduction of phenylmethoxy groups at C-4 and C-6 positions?

Methodological Answer:

  • Protecting group strategy: Use temporary protecting groups (e.g., TBS ethers) for hydroxyl groups at C-3 and C-5 to direct benzylation to C-4 and C-5. Monitor reaction progress via TLC (hexane:ethyl acetate = 3:1) .
  • Catalytic control: Employ phase-transfer catalysts (e.g., tetrabutylammonium bromide) in biphasic systems (CH₂Cl₂/H₂O) to enhance benzylation efficiency. Optimize temperature (0°C to RT) to minimize side reactions .

Advanced: What analytical techniques are optimal for quantifying trace impurities in synthesized batches of this compound?

Methodological Answer:

  • HPLC-MS: Use a C18 column (3.5 µm, 150 × 4.6 mm) with a gradient of 0.1% formic acid in H₂O/acetonitrile. Monitor impurities at 210 nm and confirm structures via high-resolution MS .
  • Supercritical Fluid Chromatography (SFC): Resolve enantiomeric impurities using chiral columns (e.g., Chiralpak® IC) with CO₂/MeOH mobile phases. Adjust backpressure (100–150 Bar) for optimal peak resolution .

Basic: What is the role of the acetamido group at C-5 in stabilizing the compound’s conformation?

Methodological Answer:

  • The acetamido group at C-5 participates in intramolecular hydrogen bonding with adjacent acetyloxy groups, stabilizing the chair conformation of the oxane ring. Confirm via IR spectroscopy (N-H stretch at ~3300 cm⁻¹) and computational modeling (DFT calculations of H-bond distances) .

Advanced: How can computational modeling predict the compound’s stability under varying pH conditions?

Methodological Answer:

  • Perform pKa calculations using software like MarvinSketch or ACD/Labs. The acetyloxy groups have predicted pKa values ~8.0–10.5, indicating hydrolysis susceptibility in basic conditions .
  • Molecular dynamics simulations (Amber/GROMACS) model hydrolysis kinetics. Input parameters include solvation free energy (ΔG) and bond dissociation energies for acetyl esters .

Basic: What synthetic routes are reported for introducing the acetamido moiety at C-5?

Methodological Answer:

  • Acylation of a free amine: React a 5-amino-oxane precursor with acetyl chloride in anhydrous THF, using DMAP as a catalyst. Purify via flash chromatography (SiO₂, ethyl acetate gradient) .
  • Enzymatic methods: Use lipases (e.g., Candida antarctica) for selective acetylation in aqueous buffers (pH 7.0–7.5). Monitor conversion by ¹H NMR .

Advanced: How to resolve contradictions in reported melting points or solubility data for this compound?

Methodological Answer:

  • DSC analysis: Perform differential scanning calorimetry at 10°C/min to determine the precise melting point range. Compare with literature values to identify polymorphic forms .
  • Solubility studies: Use the shake-flask method in buffers (pH 1.2–7.4) and organic solvents. Report data with %RSD to account for variability .

Basic: What are the key indicators of degradation during long-term storage?

Methodological Answer:

  • HPLC monitoring: Detect hydrolysis products (e.g., free phenol or acetic acid) via retention time shifts.
  • FTIR analysis: Observe new O-H stretches (3400 cm⁻¹) from hydrolyzed acetyl groups .

Advanced: How can researchers optimize reaction yields for multi-step syntheses involving this compound?

Methodological Answer:

  • DoE (Design of Experiments): Use factorial designs to optimize variables (temperature, solvent ratio, catalyst loading). For benzylation, a 2³ factorial design identified 40°C and DMF as optimal .
  • In-line analytics: Implement PAT (Process Analytical Technology) tools like ReactIR to monitor intermediate formation in real time .

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